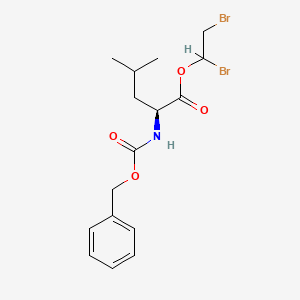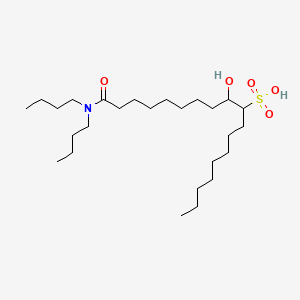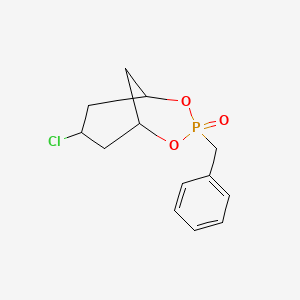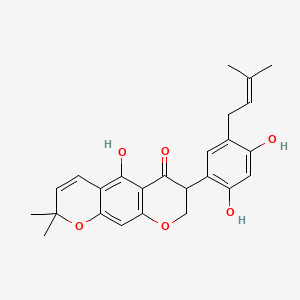
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require an acidic medium and low temperatures to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like copper(I) chloride or bromide are used under acidic conditions.
Coupling: Phenols or amines in alkaline conditions.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution: Formation of chloro or bromo derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 4-chloro-2-methylaniline.
Applications De Recherche Scientifique
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in histological staining and as a chromogen in enzyme assays.
Medicine: Utilized in diagnostic assays and as a staining agent in pathology.
Mécanisme D'action
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on phenols or amines to form stable azo compounds. These reactions are facilitated by the presence of acidic or alkaline conditions, which stabilize the intermediate species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylbenzenediazonium chloride
- 4-Chloro-2-methylbenzenediazonium tetrafluoroborate
- 4-Chloro-2-methylbenzenediazonium sulfate
Uniqueness
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is unique due to its dual functionality, combining the diazonium group with the naphthalene-1,5-disulfonic acid moiety. This combination enhances its solubility and reactivity, making it particularly useful in aqueous reactions and biological applications .
Propriétés
Formule moléculaire |
C24H20Cl2N4O6S2+2 |
|---|---|
Poids moléculaire |
595.5 g/mol |
Nom IUPAC |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1 |
Clé InChI |
PSAWWJOJWWUTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



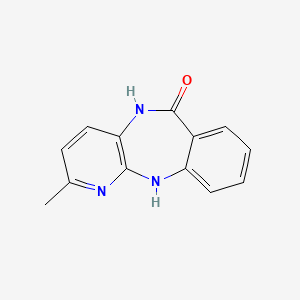



![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

